Chlorophyllins

説明

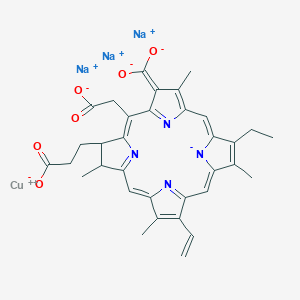

Structure

3D Structure of Parent

特性

IUPAC Name |

copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDGVJUIHRPKFR-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31CuN4Na3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green to blue/black powder | |

| Record name | CHLOROPHYLLINS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

85536-03-4 | |

| Record name | Chlorophyllins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085536034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorophyllins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Chemical Properties of Chlorophyllin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyllin is a semi-synthetic, water-soluble derivative of chlorophyll (B73375), the pigment responsible for photosynthesis in plants.[1][2] It has garnered significant scientific and commercial interest due to its potential health benefits, including antioxidant, anti-inflammatory, and anticarcinogenic properties.[3] Unlike its parent molecule, chlorophyll, which is oil-soluble, chlorophyllin's water solubility enhances its bioavailability and stability, making it a versatile ingredient in food, cosmetics, and pharmaceuticals.[4][5] This guide provides a comprehensive overview of the core structure and chemical properties of chlorophyllin, details key experimental protocols for its analysis, and presents quantitative data in a structured format.

Chemical Structure

The foundational structure of chlorophyllin is derived from chlorophyll. The transformation involves two primary modifications: saponification and the replacement of the central magnesium ion.[4][6]

2.1 The Porphyrin Ring: At the core of chlorophyllin is a porphyrin ring, a large heterocyclic macrocycle composed of four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges.[7] This planar structure is crucial for its chemical reactivity and biological activity, as it allows for the delocalization of pi-electrons, contributing to its antioxidant properties.

2.2 Central Metal Ion: In natural chlorophyll, a magnesium (Mg²⁺) ion is chelated at the center of the porphyrin ring.[7] During the synthesis of chlorophyllin, this magnesium ion is typically replaced with other metals, most commonly copper (Cu²⁺), to enhance stability.[5] The resulting compound is often referred to as sodium copper chlorophyllin (SCC). This substitution prevents the loss of color in acidic environments and increases resistance to heat and light.[5]

2.3 Removal of the Phytol (B49457) Tail: Chlorophyll possesses a long hydrocarbon tail called a phytol group, which renders the molecule lipid-soluble.[8] The process of saponification removes this phytol tail, resulting in carboxyl groups that are subsequently salified, usually with sodium or potassium, to create a water-soluble salt.[2][4]

The typical chemical formula for the common sodium/copper derivative is C₃₄H₃₁CuN₄Na₃O₆, with a molar mass of approximately 724.15 g/mol .[1]

Chemical Properties

The unique structure of chlorophyllin dictates its chemical properties, which are central to its biological functions.

3.1 Solubility and Stability: The primary distinction between chlorophyll and chlorophyllin is solubility. By removing the phytol tail and introducing salt complexes, chlorophyllin becomes readily soluble in water.[5] The replacement of the central magnesium ion with copper significantly enhances the molecule's stability, particularly in acidic conditions and when exposed to light and heat.[2][5]

3.2 Antioxidant Properties: Chlorophyllin is a potent antioxidant capable of neutralizing a wide range of reactive oxygen species (ROS).[3][9] Its antioxidant mechanism is twofold:

-

Direct ROS Scavenging: The porphyrin ring's structure allows it to directly scavenge free radicals.[3]

-

Chelation of Metal Ions: By chelating pro-oxidant metal ions like iron (Fe²⁺), chlorophyllin can prevent the Fenton reaction, a major source of hydroxyl radicals.[10]

3.3 Complex Formation: Chlorophyllin can form tight molecular complexes with various planar molecules, including mutagens and carcinogens like polycyclic aromatic hydrocarbons and heterocyclic amines.[4][8] This binding may interfere with the gastrointestinal absorption of these harmful substances, thereby reducing their bioavailability and potential toxicity.[8]

3.4 Antimicrobial and Anti-inflammatory Properties: Studies have indicated that chlorophyllin possesses antimicrobial properties, inhibiting the growth of certain bacteria.[4] It also exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as inhibiting the production of pro-inflammatory mediators.[3]

Quantitative Data

The following tables summarize key quantitative data related to the properties and analysis of chlorophyllin.

Table 1: Physicochemical Properties of Sodium Copper Chlorophyllin

| Property | Value | Reference |

| Molecular Formula | C₃₄H₃₁CuN₄Na₃O₆ | [1] |

| Molar Mass | 724.159 g·mol⁻¹ | [1] |

| Appearance | Waxy solid, blue-green to dark green | [11] |

| Solubility | Water-soluble | [4] |

Table 2: Spectrophotometric Analysis Data

| Analysis Type | Wavelengths for Measurement | Solvent | Reference |

| Chlorophyll Determination | 663 nm, 646 nm, 710 nm | 80% Acetone (B3395972) | [12] |

| Total Chlorophyll Content | 652 nm | 80% Acetone | [12] |

| Chlorophyllin Derivative Analysis | 405 nm | Methanol:water (97:3, v/v) with 1% acetic acid | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of chlorophyllin.

5.1 Protocol: Extraction of Chlorophyll from Plant Material

This protocol outlines a standard method for extracting chlorophyll, the precursor to chlorophyllin.

Objective: To extract chlorophyll pigments from fresh plant tissue for subsequent analysis or conversion to chlorophyllin.

Materials:

-

Fresh leaf material (e.g., spinach)

-

Mortar and pestle

-

Quartz sand

-

80% acetone or 100% methanol

-

Centrifuge and centrifuge tubes

-

Volumetric flasks

-

Spectrophotometer

Methodology:

-

Weigh approximately 150 mg of fresh leaf material.

-

Place the leaf material in a chilled mortar with a small amount of quartz sand and a few milliliters of 80% acetone. All steps should be performed in low light and cold conditions to prevent pigment degradation.[12]

-

Grind the tissue until a homogeneous suspension is achieved.[12]

-

Quantitatively transfer the suspension to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add it to the tube.

-

Centrifuge the suspension for 5 minutes at approximately 2500-4500 g.[12]

-

Decant the supernatant into a volumetric flask.

-

Re-extract the pellet with a few milliliters of 80% acetone, centrifuge again, and combine the supernatants.

-

Bring the final volume in the volumetric flask up to a known volume (e.g., 10 or 25 ml) with 80% acetone.

-

The extract is now ready for spectrophotometric analysis.

5.2 Protocol: Spectrophotometric Determination of Chlorophyll Concentration

Objective: To quantify the concentration of chlorophyll a and b in an extract.

Methodology:

-

Calibrate the spectrophotometer to zero using 80% acetone as a blank at wavelengths of 663 nm, 646 nm, and 710 nm.[12]

-

Measure the absorbance of the chlorophyll extract at these wavelengths. The reading at 710 nm serves as a correction for turbidity.

-

Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., those from Lichtenthaler, 1987).

5.3 Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Chlorophyllins

Objective: To separate and identify different chlorophyllin species and their degradation products in a sample.

Materials:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase column

-

Mobile phase: e.g., methanol:water (97:3, v/v) containing 1% acetic acid[13]

-

Sample extract dissolved in an appropriate solvent

Methodology:

-

Prepare the sample by dissolving the chlorophyllin-containing residue in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.2 µm filter to remove particulate matter.[14]

-

Inject the sample into the HPLC system.

-

Run the separation using the specified mobile phase and a suitable gradient program.

-

Monitor the eluent at a specific wavelength, typically around 405 nm for chlorophyllin derivatives.[13]

-

Identify and quantify the peaks by comparing their retention times and spectral data with those of known standards.

Visualizations

Diagram 1: Conversion of Chlorophyll to Sodium Copper Chlorophyllin

References

- 1. Chlorophyllin - Wikipedia [en.wikipedia.org]

- 2. pure-flavours.com [pure-flavours.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Chlorophyllin Copper Sodium? [synapse.patsnap.com]

- 5. learn.ddwcolor.com [learn.ddwcolor.com]

- 6. researchgate.net [researchgate.net]

- 7. byjus.com [byjus.com]

- 8. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. The Structure, Functions and Potential Medicinal Effects of Chlorophylls Derived from Microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chlorophyllin | C34H34MgN4O6 | CID 123798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prometheusprotocols.net [prometheusprotocols.net]

- 13. mdpi.com [mdpi.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

Synthesis of Sodium Copper Chlorophyllin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium copper chlorophyllin, a semi-synthetic derivative of chlorophyll (B73375), is a widely utilized compound in the pharmaceutical, food, and cosmetic industries due to its vibrant green color, stability, and potential therapeutic properties. This technical guide provides a comprehensive overview of the core processes involved in its synthesis, from the extraction of chlorophyll from various sources to the final purification of the sodium salt. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in research and development.

Introduction

Chlorophyll, the ubiquitous green pigment in plants, is a magnesium-containing porphyrin. However, its inherent instability to light, heat, and pH changes limits its direct application. The synthesis of sodium copper chlorophyllin involves the replacement of the central magnesium ion with copper and the saponification of the phytol (B49457) tail, resulting in a water-soluble and significantly more stable molecule.[1][2] This guide details the key chemical transformations and purification strategies employed in both laboratory and industrial settings.

Overall Synthesis Workflow

The synthesis of sodium copper chlorophyllin is a multi-step process that can be broadly categorized into four main stages:

-

Chlorophyll Extraction: Isolation of chlorophyll from a biological source.

-

Saponification: Alkaline hydrolysis to remove the phytol tail and methyl ester group, forming sodium magnesium chlorophyllin.

-

Copper Chelation (Coppering): Replacement of the central magnesium ion with a copper ion.

-

Purification and Salification: Isolation and purification of the copper chlorophyllin, followed by conversion to its sodium salt.

References

A Technical Guide to the Natural Sources and Biosynthesis of Chlorophylls

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural distribution of chlorophylls (B1240455) and the intricate biochemical pathways responsible for their synthesis. It is designed to serve as a detailed resource for professionals in research, science, and drug development, offering in-depth information on the sources, biosynthesis, and experimental analysis of these vital photosynthetic pigments.

Natural Sources and Distribution of Chlorophylls

Chlorophylls are the primary photosynthetic pigments and are ubiquitously found in a wide array of photosynthetic organisms, including higher plants, algae, and cyanobacteria.[1][2][3] The primary types of chlorophyll (B73375) are chlorophyll a and chlorophyll b, which are most prevalent in higher plants and green algae.[2][4] Other forms, such as chlorophylls c, d, e, and f, have more restricted distributions among various algal and cyanobacterial species.[2][3][5][6]

Chlorophyll a is the principal pigment involved in the conversion of light energy into chemical energy and is present in all oxygenic photosynthetic organisms.[5][7][8] Chlorophyll b acts as an accessory pigment, broadening the spectrum of light that can be absorbed and transferring the captured energy to chlorophyll a.[6][7] In most terrestrial plants, the ratio of chlorophyll a to chlorophyll b is approximately 3:1.[5]

The concentration of chlorophyll in plant leaves is a key indicator of photosynthetic capacity and overall plant health.[4][9] It is influenced by factors such as nutrient availability, light intensity, and environmental stress.[4][9]

Quantitative Data on Chlorophyll Content

The following table summarizes the typical chlorophyll content found in various photosynthetic organisms. These values can vary significantly based on species, developmental stage, and environmental conditions.

| Organism Type | Species Example | Chlorophyll a Content (µmol m⁻²) | Chlorophyll b Content (µmol m⁻²) | Total Chlorophyll (µmol m⁻²) | Reference(s) |

| Higher Plants (Leaf) | Arabidopsis thaliana | - | - | 200-700 | |

| Higher Plants (Leaf) | Magnifera indica (Adult) | 15.35 (mg/g) | 12.87 (mg/g) | 28.22 (mg/g) | [10] |

| Higher Plants (Leaf) | Magnifera indica (Young) | 7.21 (mg/g) | 6.81 (mg/g) | 14.02 (mg/g) | [10] |

| Marine Phytoplankton | East Sea (surface) | 7.2 - 180.4 (ng/L) | 22.7 - 53.7 (ng/L) | - | [11] |

| Cyanobacteria | Synechococcus sp. | Present | Absent | - | [12] |

| Green Algae | Chlorella vulgaris | Present | Present | - | [13] |

The Chlorophyll Biosynthesis Pathway

The biosynthesis of chlorophyll is a complex and highly regulated metabolic pathway that occurs within the chloroplasts of plant and algal cells.[14] The pathway can be conceptually divided into four main stages:

-

Formation of 5-Aminolevulinic Acid (ALA): This is the committed step in tetrapyrrole biosynthesis. In plants and algae, ALA is synthesized from glutamate (B1630785) via the C5 pathway, involving the enzymes glutamyl-tRNA reductase and glutamate-1-semialdehyde (B1620169) aminotransferase.[15][16][17]

-

Formation of Protoporphyrin IX: Two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG).[17] Four molecules of PBG are then sequentially polymerized and cyclized to form uroporphyrinogen III, which is subsequently converted to protoporphyrin IX through a series of decarboxylation and oxidation reactions.[14][16] This part of the pathway is common to the synthesis of all tetrapyrroles, including hemes.[18]

-

The Magnesium Branch: The insertion of a magnesium ion into protoporphyrin IX by the enzyme magnesium chelatase marks the divergence of the pathway towards chlorophyll synthesis.[14][19] This is a key regulatory point. A series of subsequent enzymatic reactions, including methylation and the formation of the isocyclic fifth ring, leads to the production of protochlorophyllide (B1199321).[16][20][21]

-

Formation of Chlorophyll: In angiosperms, the light-dependent enzyme protochlorophyllide oxidoreductase (POR) catalyzes the reduction of protochlorophyllide to chlorophyllide a.[14][17] The final step is the esterification of chlorophyllide a with a long-chain isoprenoid alcohol, typically geranylgeranyl pyrophosphate (GGPP), which is then reduced to a phytol (B49457) tail, to form chlorophyll a.[20][21][22] Chlorophyll b is synthesized from chlorophyll a by the enzyme chlorophyllide a oxygenase.[23]

The overall pathway is tightly regulated at multiple levels, including gene expression, enzyme activity, and feedback inhibition, to ensure a balanced flow of intermediates and to prevent the accumulation of phototoxic precursors.[14][23][24] Light is a major environmental factor that regulates chlorophyll biosynthesis, primarily through the transcriptional control of key enzymes.[15][23]

Visualization of the Chlorophyll Biosynthesis Pathway

Caption: A simplified diagram of the chlorophyll biosynthesis pathway.

Experimental Protocols for Chlorophyll Analysis

Accurate quantification of chlorophylls is essential for a wide range of research applications. The following sections detail standard protocols for the extraction and measurement of chlorophylls.

Chlorophyll Extraction

This protocol is suitable for the extraction of chlorophylls from fresh plant tissues.

Materials:

-

Fresh leaf tissue

-

Mortar and pestle

-

80% (v/v) aqueous acetone (B3395972) or 100% methanol (B129727)

-

Quartz sand (optional, to aid grinding)

-

Centrifuge tubes

-

Centrifuge

-

Volumetric flasks

-

Dim light conditions to prevent photodegradation[25]

Procedure:

-

Weigh approximately 100-200 mg of fresh leaf tissue.

-

Place the tissue in a chilled mortar with a small amount of quartz sand.

-

Add 2-3 mL of cold 80% acetone or 100% methanol and grind the tissue thoroughly until it becomes a homogenous paste. All steps should be performed under dim light and on ice to minimize pigment degradation.

-

Transfer the homogenate to a centrifuge tube.

-

Rinse the mortar and pestle with another 2-3 mL of the solvent and add it to the centrifuge tube.

-

Centrifuge the extract at 3,000-5,000 x g for 5-10 minutes to pellet the cell debris.

-

Carefully decant the supernatant into a volumetric flask.

-

Re-extract the pellet with another 5 mL of the solvent, centrifuge again, and pool the supernatants.

-

Bring the final volume of the extract to a known volume (e.g., 10 or 25 mL) with the extraction solvent.

Spectrophotometric Quantification of Chlorophylls a and b

This method relies on the specific absorption of light by chlorophylls a and b at different wavelengths.

Equipment:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

Procedure:

-

Calibrate the spectrophotometer with the extraction solvent (e.g., 80% acetone) as a blank.

-

Measure the absorbance of the chlorophyll extract at the wavelengths specific to the solvent used. For 80% acetone, the key wavelengths are 663 nm and 645 nm.[4]

-

Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the appropriate equations.

Equations for 80% Acetone:

-

Chlorophyll a (mg/L) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

Chlorophyll b (mg/L) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

Total Chlorophyll (mg/L) = 20.2(A₆₄₅) + 8.02(A₆₆₃)[4]

Where A is the absorbance at the specified wavelength.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a more accurate and detailed separation and quantification of different chlorophylls and their degradation products.[11]

General Workflow:

-

Extraction: Prepare the pigment extract as described in section 3.1.

-

Filtration: Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Injection: Inject a known volume of the filtered extract into the HPLC system.

-

Separation: The pigments are separated on a reverse-phase column (e.g., C18) using a gradient of mobile phase solvents.[13] A common mobile phase system consists of a mixture of solvents like acetonitrile, methanol, water, and dichloromethane.[13]

-

Detection: The separated pigments are detected by a photodiode array (PDA) detector, which measures the absorbance spectrum of each eluting compound.

-

Quantification: The concentration of each pigment is determined by comparing the peak area to that of a known standard.

Visualization of an Experimental Workflow for Chlorophyll Quantification

Caption: A workflow for chlorophyll extraction and quantification.

References

- 1. Chlorophyll - Wikipedia [en.wikipedia.org]

- 2. Chlorophyll | Definition, Function, & Facts | Britannica [britannica.com]

- 3. microbenotes.com [microbenotes.com]

- 4. tandfonline.com [tandfonline.com]

- 5. fondriest.com [fondriest.com]

- 6. longdom.org [longdom.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. SCCF-RECON [recon.sccf.org]

- 9. mdpi.com [mdpi.com]

- 10. environmentaljournal.org [environmentaljournal.org]

- 11. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | 학회 [koreascience.kr]

- 12. int-res.com [int-res.com]

- 13. [Simultaneous determination of carotenoids and chlorophylls in algae by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchers.mq.edu.au [researchers.mq.edu.au]

- 15. academic.oup.com [academic.oup.com]

- 16. ovid.com [ovid.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Genetic analysis of chlorophyll synthesis and degradation regulated by BALANCE of CHLOROPHYLL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Arabidopsis Chlorophyll Biosynthesis: An Essential Balance between the Methylerythritol Phosphate and Tetrapyrrole Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. royalsocietypublishing.org [royalsocietypublishing.org]

- 22. Chlorophyll Biosynthesis: Recent Advances and Areas of Current Interest | Annual Reviews [annualreviews.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. jkip.kit.edu [jkip.kit.edu]

A Deep Dive into the Physicochemical Disparities Between Chlorophyll and Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorophyll (B73375), the ubiquitous green pigment essential for photosynthesis, and its semi-synthetic derivative, chlorophyllin, are compounds of significant interest in the pharmaceutical and nutraceutical industries. While both share a common structural heritage, their physicochemical properties diverge substantially, impacting their stability, solubility, bioavailability, and biological activity. This technical guide provides an in-depth comparison of chlorophyll and chlorophyllin, focusing on their structural differences, physicochemical characteristics, and interactions with key biological signaling pathways. Detailed experimental protocols for their characterization and quantitative data are presented to aid researchers in their drug development and scientific endeavors.

Structural and Fundamental Physicochemical Differences

Chlorophyll and chlorophyllin are distinguished by key structural modifications that fundamentally alter their behavior in chemical and biological systems. Chlorophyll, a natural, fat-soluble pigment, possesses a porphyrin ring with a central magnesium ion and a long hydrophobic phytol (B49457) tail.[1] In contrast, chlorophyllin is a semi-synthetic, water-soluble mixture of sodium copper salts derived from chlorophyll.[1] The production of chlorophyllin involves two primary steps: saponification to remove the phytol tail and the methyl ester group, followed by the replacement of the central magnesium ion with copper.[2]

These structural changes are the primary determinants of their differing physicochemical properties. The presence of the phytol tail in chlorophyll renders it insoluble in water but soluble in organic solvents such as ethanol, acetone, and ether.[3][4] Conversely, the removal of the phytol tail and the introduction of sodium salts of carboxylic acid groups make chlorophyllin highly soluble in water.[5][6]

The substitution of the central magnesium ion with the more tightly bound copper ion significantly enhances the stability of the molecule.[6] Chlorophyll is notoriously unstable and susceptible to degradation by heat, light, and acidic conditions, often resulting in a color change from green to olive-brown.[7] Chlorophyllin, particularly sodium copper chlorophyllin, exhibits greater resilience to these environmental stressors.[6][8]

Quantitative Physicochemical Data

To facilitate direct comparison, the following tables summarize the key quantitative physicochemical parameters of chlorophyll a (the most common form of chlorophyll) and sodium copper chlorophyllin.

Table 1: Molecular and Structural Properties

| Property | Chlorophyll a | Sodium Copper Chlorophyllin |

| Molecular Formula | C₅₅H₇₂MgN₄O₅ | C₃₄H₃₁CuN₄Na₃O₆ |

| Molecular Weight | 893.51 g/mol [3] | 724.15 g/mol [5] |

| Core Metal Ion | Magnesium (Mg²⁺) | Copper (Cu²⁺) |

| Phytol Tail | Present | Absent |

| Solubility Type | Lipophilic (Oil-soluble) | Hydrophilic (Water-soluble) |

Table 2: Solubility Data

| Solvent | Chlorophyll a | Sodium Copper Chlorophyllin |

| Water | Insoluble[3] | 100 g/L[5] |

| Ethanol | Very soluble[3] | Very slightly soluble |

| Acetone | Very soluble[3] | Very slightly soluble |

| Ether | Very soluble[3] | Insoluble |

| Chloroform | Soluble | Insoluble |

Table 3: Stability Parameters

| Condition | Chlorophyll a | Sodium Copper Chlorophyllin |

| Thermal Stability | Less stable; degradation follows first-order kinetics.[7] | More stable than chlorophyll; degradation also follows first-order kinetics.[7] |

| Activation Energy (Ea) for degradation is reported to be in the range of 71 kJ/mol. | Activation Energy (Ea) for thermal degradation is approximately 13.3 ± 0.8 kcal/mol (55.6 ± 3.3 kJ/mol).[7][9] | |

| Photostability | Sensitive to light.[4] | More stable than chlorophyll, but still susceptible to UV degradation. Photodegradation follows first-order kinetics with a rate constant of 7.02 x 10⁻² min⁻¹ for the major component, copper chlorin (B1196114) e6.[10] |

| pH Stability | Unstable in acidic conditions (pH < 6.5), leading to loss of magnesium (pheophytinization). | More stable in acidic conditions than chlorophyll, but will precipitate below pH 6.5.[11] |

Table 4: Spectral Properties

| Spectral Property | Chlorophyll a | Sodium Copper Chlorophyllin |

| Color | Green | Dark green to blue/black[2] |

| UV-Vis Absorption Maxima (Soret Band) | ~430 nm (in ether) | ~405 nm (in water)[11] |

| UV-Vis Absorption Maxima (Q Band) | ~662 nm (in ether) | ~630 nm (in water)[11] |

| Molar Extinction Coefficient (ε) | ~90,200 L·mol⁻¹·cm⁻¹ at 660.8 nm (in diethyl ether)[12] | Specific absorbance (A 1%, 1cm) of ≥ 540 at 405 nm in pH 7.5 buffer.[13] |

| Fluorescence Emission Maximum | ~668 nm (in ether) | Generally considered non-fluorescent or very weakly fluorescent.[2] |

| Fluorescence Quantum Yield (Φf) | ~0.32 (in methanol) | Not typically reported due to quenching by the copper ion. |

Biological Activity and Signaling Pathways

Chlorophyllin has garnered significant attention for its potential therapeutic applications, largely due to its antioxidant and antimutagenic properties. Its interaction with key signaling pathways involved in cancer and inflammation is an active area of research.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Chronic activation of this pathway is implicated in various cancers. Chlorophyllin has been shown to inhibit the canonical NF-κB signaling pathway. It achieves this by downregulating IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκB-α. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. In the presence of oxidative stress or inducers like chlorophyllin, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of many cancers. Chlorophyllin has been demonstrated to abrogate canonical Wnt/β-catenin signaling. By modulating components of this pathway, chlorophyllin can lead to a decrease in the nuclear accumulation of β-catenin, thereby reducing the transcription of target genes that promote cell proliferation and survival.

Regulation of Apoptosis

Chlorophyllin can induce apoptosis in cancer cells through multiple mechanisms. It has been shown to modulate the expression of Bcl-2 family proteins, decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein BAX. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to programmed cell death.

Experimental Protocols

This section outlines detailed methodologies for key experiments to characterize and compare chlorophyll and chlorophyllin.

Preparation of Sodium Copper Chlorophyllin from Chlorophyll

This protocol describes the conversion of chlorophyll extracted from a plant source (e.g., spinach) into sodium copper chlorophyllin.

Methodology:

-

Extraction: Homogenize fresh spinach leaves in 80% acetone. Filter the mixture to obtain a crude chlorophyll extract.

-

Saponification: To the chlorophyll extract, add an equal volume of ethanolic sodium hydroxide (B78521) solution. Heat the mixture at 60-70°C for 1 hour to hydrolyze the phytol tail and methyl ester group, forming sodium chlorophyllide.

-

Neutralization and Copper Insertion: Cool the reaction mixture and neutralize with dilute hydrochloric acid. Add an aqueous solution of copper sulfate (B86663) and stir. The copper will replace the magnesium in the porphyrin ring.

-

Purification: Precipitate the sodium copper chlorophyllin by adding a salt solution (e.g., sodium chloride). Collect the precipitate by filtration, wash with water to remove excess salts, and dry.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of the test compound (chlorophyll or chlorophyllin) to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve.

Assessment of Thermal and Photostability

This protocol evaluates the degradation of chlorophyll and chlorophyllin under heat and light stress.

Methodology:

-

Sample Preparation: Prepare solutions of chlorophyll and chlorophyllin of known concentration in appropriate solvents.

-

Stress Conditions:

-

Thermal Stability: Incubate the solutions in a light-protected environment at various temperatures (e.g., 40, 60, 80°C) for different time intervals.

-

Photostability: Expose the solutions to a controlled light source (e.g., a photostability chamber with a defined lux and UV output) at a constant temperature. A dark control should be kept under the same temperature conditions.

-

-

Analysis: At each time point, withdraw an aliquot of the solution and measure the remaining concentration of the compound using HPLC or UV-Vis spectrophotometry at the wavelength of maximum absorbance.

-

Data Analysis: Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) can be calculated as 0.693/k.

Spectroscopic Analysis

This protocol details the acquisition of UV-Vis absorption and fluorescence spectra.

Methodology:

-

UV-Vis Spectroscopy:

-

Prepare dilute solutions of the compounds in the desired solvent.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 350-750 nm) using a spectrophotometer.

-

Use the absorbance at the λmax and the Beer-Lambert law (A = εcl) to determine the molar extinction coefficient (ε) if the concentration (c) and path length (l) are known.

-

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite the sample at a wavelength where it absorbs strongly (e.g., in the Soret band).

-

Record the emission spectrum over a range of longer wavelengths.

-

The fluorescence quantum yield can be determined using a relative method by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

-

Conclusion

The physicochemical differences between chlorophyll and chlorophyllin are profound and directly influence their potential applications in drug development and other scientific fields. The enhanced water solubility and stability of chlorophyllin make it a more practical candidate for formulation and in vivo studies. Furthermore, the growing body of evidence on chlorophyllin's ability to modulate key signaling pathways, such as NF-κB, Nrf2, and Wnt/β-catenin, and to induce apoptosis in cancer cells, underscores its therapeutic potential. This guide provides the foundational knowledge and experimental frameworks for researchers to further explore and harness the properties of these fascinating molecules.

References

- 1. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]

- 2. alfachemic.com [alfachemic.com]

- 3. Chlorophyll a - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Chlorophyllin sodium copper salt - CD Formulation [formulationbio.com]

- 6. Sodium Copper Chlorophyllin vs Chlorophyll - YanggeBiotech [yanggebiotech.com]

- 7. Thermal degradation of commercial grade sodium copper chlorophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 10. apps.fas.usda.gov [apps.fas.usda.gov]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. fao.org [fao.org]

- 13. cambridge.org [cambridge.org]

Spectroscopic Analysis of Chlorophyllin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used to analyze chlorophyllin derivatives, compounds of significant interest in fields ranging from food science to photodynamic therapy (PDT). It details the principles, experimental protocols, and data interpretation for key analytical methods, and visually represents the critical signaling pathways initiated by these molecules in therapeutic applications.

Introduction to Chlorophyllin Derivatives

Chlorophyllins are semi-synthetic derivatives of chlorophyll (B73375), the primary photosynthetic pigment in plants. The native chlorophyll molecule, with its central magnesium ion and hydrophobic phytyl tail, is rendered water-soluble through the removal of the phytyl tail and the optional replacement of the magnesium ion with other metals, such as copper or zinc. This modification enhances their stability and bioavailability, making them valuable as food colorants, antioxidants, and, notably, as photosensitizers in photodynamic therapy for cancer treatment. Spectroscopic analysis is fundamental to characterizing these derivatives, determining their purity, and understanding their mechanism of action.

UV-Visible Absorption Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a foundational technique for the quantitative analysis of chlorophyllin derivatives. It relies on the principle that these molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within their conjugated porphyrin ring structure.

The UV-Vis spectrum of a typical chlorophyllin derivative is characterized by two main absorption bands:

-

The Soret band: An intense absorption peak in the blue region of the spectrum (around 400-450 nm).

-

The Q bands: A series of weaker absorption bands in the green to red region (around 500-700 nm).

The precise wavelengths and intensities of these bands are sensitive to the specific derivative, the solvent used, and the aggregation state of the molecules.

Quantitative Data

The following table summarizes typical absorption maxima for various chlorophyllin derivatives.

| Derivative | Solvent | Soret Band (λ_max, nm) | Q Band (λ_max, nm) | Reference |

| Sodium Copper Chlorophyllin (SCC) | Thin Film | 340-450 | 600-700 | [1] |

| Chlorophyllin e6 | - | 558, 654, 975 | - | [2] |

| Copper-Chlorophyllin Derivative 4 | Methanol | 400 | 651 | [3] |

| Copper-Chlorophyllin Derivative 5 | Methanol | 400 | 650 | [3] |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the concentration of a chlorophyllin derivative in a solution.

Materials:

-

Spectrophotometer with a wavelength range of at least 350-800 nm.

-

Quartz or plastic cuvettes (ensure compatibility with the solvent).

-

Volumetric flasks and pipettes.

-

Solvent (e.g., 80% acetone (B3395972), methanol, DMSO).

-

Chlorophyllin derivative sample.

Procedure:

-

Sample Preparation:

-

If extracting from a biological matrix (e.g., plant tissue, cells), follow a standardized extraction protocol. A general procedure involves homogenizing the sample in a cooled solvent (like 80% acetone or methanol), followed by centrifugation to remove solid debris.[1][4]

-

Dissolve a known weight of the purified chlorophyllin derivative in a specific volume of the chosen solvent to create a stock solution.

-

Prepare a series of dilutions from the stock solution to create standards for a calibration curve. Ensure the absorbance values of the standards fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).[5]

-

-

Instrument Setup and Measurement:

-

Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

-

Set the desired wavelength range for the scan (e.g., 350-800 nm).

-

Use a cuvette filled with the solvent as a blank to zero the instrument.[6]

-

Measure the absorbance spectrum of each standard and the unknown sample. Record the absorbance at the Soret and Q band maxima.

-

-

Data Analysis:

-

Beer-Lambert Law: The concentration of the chlorophyllin derivative can be calculated using the Beer-Lambert law: A = εcl Where:

-

Quantification:

-

Plot a calibration curve of absorbance versus concentration for the standards.

-

Determine the equation of the line (y = mx + b), where y is absorbance and x is concentration.

-

Use the absorbance of the unknown sample to calculate its concentration using the calibration curve.

-

-

For Mixed Chlorophylls (e.g., from plant extracts): If multiple chlorophyll species are present, concentrations can be estimated using trichromatic equations that solve a system of simultaneous equations based on absorbance readings at the peak wavelengths for each component (e.g., 664 nm for chlorophyll a, 647 nm for chlorophyll b).[9][10] For example, in 90% acetone, the concentrations (in µg/mL) can be calculated as:

-

Chl a = 11.85 * A₆₆₄ - 1.54 * A₆₄₇ - 0.08 * A₆₃₀

-

Chl b = 21.03 * A₆₄₇ - 5.43 * A₆₆₄ - 2.66 * A₆₃₀

-

Chl c = 24.52 * A₆₃₀ - 1.67 * A₆₆₄ - 7.60 * A₆₄₇ Where A is the absorbance at the specified wavelength.[9]

-

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties of chlorophyllin derivatives. Upon absorption of light, the molecule is promoted to an excited electronic state. It then relaxes back to the ground state, in part by emitting a photon of light (fluorescence). The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

Quantitative Data

| Derivative | Solvent | Excitation λ_max (nm) | Emission λ_max (nm) | Reference |

| Copper-Chlorophyllin Derivative 4 | Methanol | ~651 | 657 | [3] |

| Copper-Chlorophyllin Derivative 5 | Methanol | ~650 | 653 | [3] |

Experimental Protocol: Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield of a chlorophyllin derivative.

Materials:

-

Spectrofluorometer with excitation and emission monochromators.

-

Quartz cuvettes.

-

Solvent.

-

Chlorophyllin derivative sample.

-

A standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol).

Procedure:

-

Sample Preparation:

-

Prepare dilute solutions of the sample and the standard in the same solvent if possible. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[11]

-

-

Instrument Setup and Measurement:

-

Turn on the spectrofluorometer and allow it to warm up.

-

Set the excitation wavelength to a value where both the sample and standard absorb light.

-

Record the fluorescence emission spectrum of the solvent to serve as a blank.

-

Record the emission spectrum of the standard and the sample, ensuring to scan a wide enough wavelength range to capture the entire emission profile.

-

Measure the absorbance of the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative quantum yield can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity (the area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts "sample" and "std" refer to the unknown sample and the standard, respectively.[12][13][14]

-

-

If the same solvent is used for both the sample and the standard, the refractive index term (n_sample² / n_std²) becomes 1 and can be omitted.

-

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of chlorophyllin derivatives. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Common ionization techniques for chlorophyllin derivatives include:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and large molecules. It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[15]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, particularly useful for high molecular weight compounds and less prone to fragmentation than some other methods. It often provides singly charged ions, simplifying spectral interpretation.[15][16][17]

Quantitative Data (Molecular Weights)

| Derivative | Ionization Method | Observed m/z | Reference |

| Chlorophyll a | MALDI | 892.529 ([M]⁺) | [16] |

| Chlorophyll b | MALDI | 906.513 ([M]⁺) | [16] |

| Pheophytin a | ESI-MS | [M+H]⁺ | [16] |

| Pyropheophytin a | ESI-MS | [M+H]⁺ | [16] |

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and identify fragmentation patterns of a chlorophyllin derivative.

Materials:

-

Mass spectrometer (e.g., MALDI-TOF, ESI-QTOF).

-

Solvent for sample dissolution.

-

For MALDI: A suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, sinapinic acid).

Procedure:

-

Sample Preparation:

-

For ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration and introduce it into the mass spectrometer via direct infusion or after separation by LC.

-

For MALDI-MS: Mix the sample solution with a solution of the matrix. Spot the mixture onto a MALDI target plate and allow the solvent to evaporate, co-crystallizing the sample with the matrix.[18]

-

-

Instrument Setup and Measurement:

-

Calibrate the mass spectrometer using a known standard.

-

Set the appropriate parameters for the chosen ionization method (e.g., laser intensity for MALDI, spray voltage for ESI).

-

Acquire the mass spectrum in the desired mass range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern (if any) to obtain structural information. Tandem MS (MS/MS) can be used to isolate a specific ion and fragment it further for more detailed structural elucidation. The fragmentation of the phytyl chain is a common characteristic observed in the mass spectra of chlorophyll derivatives.[16][18]

-

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The porphyrin ring of chlorophyllin derivatives can be made chiral by its substituents and its environment, leading to a CD signal. This technique is particularly sensitive to the aggregation state and the interaction of these molecules with other chiral structures, such as proteins or DNA.

Experimental Protocol Outline:

-

Sample Preparation: Prepare a clear, aggregate-free solution of the chlorophyllin derivative in a suitable buffer. The buffer itself should be optically inactive.

-

Instrument Setup: Use a CD spectropolarimeter and purge the instrument with nitrogen gas.

-

Measurement: Record the CD spectrum over the desired wavelength range (typically covering the Soret and Q bands). A baseline spectrum of the buffer should also be recorded and subtracted from the sample spectrum.

Signaling Pathways and Visualizations

In the context of photodynamic therapy, chlorophyllin derivatives act as photosensitizers. Upon activation by light of a specific wavelength, they transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[3][19] These ROS are cytotoxic and can induce cell death, primarily through apoptosis.

Experimental Workflow for PDT Efficacy

The following workflow illustrates the typical steps in evaluating the photodynamic efficacy of a chlorophyllin derivative.

Caption: A typical experimental workflow for assessing the in vitro photodynamic activity of a chlorophyllin derivative.

Signaling Pathway of PDT-Induced Apoptosis

The apoptotic cell death induced by chlorophyllin-mediated PDT involves a complex signaling cascade. The generated ROS can damage various cellular components, including mitochondria, leading to the initiation of the intrinsic apoptotic pathway.

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. protocols.io [protocols.io]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. What to Keep in Mind When Analyzing Chlorophyll Samples using UV-Vis Spectrometry - Examining Food [thermofisher.com]

- 7. msibsri4313.wordpress.com [msibsri4313.wordpress.com]

- 8. edinst.com [edinst.com]

- 9. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]

- 10. researchgate.net [researchgate.net]

- 11. iss.com [iss.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 14. jasco-global.com [jasco-global.com]

- 15. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]

- 16. Improvement of chlorophyll identification in foodstuffs by MALDI ToF/ToF mass spectrometry using 1,5-diaminonaphthalene electron transfer secondary reaction matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Chlorophyllin as an Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorophyllin, a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant scientific attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the multifaceted mechanisms through which chlorophyllin exerts its antioxidant effects. These mechanisms can be broadly categorized into direct antioxidant actions, including the scavenging of reactive oxygen species (ROS) and chelation of transition metal ions, and indirect antioxidant actions, primarily mediated through the activation of the Nrf2-ARE signaling pathway, leading to the upregulation of endogenous antioxidant enzymes. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to offer a thorough resource for researchers and professionals in drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Chlorophyllin has emerged as a promising chemopreventive agent, with a significant body of evidence supporting its role as a potent antioxidant.[1] Its ability to neutralize a wide array of ROS and modulate cellular antioxidant defenses makes it a compelling molecule for further investigation and therapeutic development.

Direct Antioxidant Mechanisms

Chlorophyllin's primary defense against oxidative stress involves its direct interaction with and neutralization of harmful reactive species.

Radical Scavenging Activity

Chlorophyllin is an efficient scavenger of various physiologically relevant free radicals. Its porphyrin ring structure allows for the delocalization of electrons, which facilitates the donation of an electron to stabilize a free radical.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound. Chlorophyllin demonstrates a dose-dependent scavenging activity against the stable DPPH radical.[2][3]

| Compound | DPPH Radical Scavenging IC50 | Reference |

| Sodium Copper Chlorophyllin (SCC) | > 200 µM | [3] |

| Sodium Zinc Chlorophyllin (SZC) | Lower than SCC and SIC | [4] |

| Sodium Iron Chlorophyllin (SIC) | Lower than SCC | [4] |

| Ascorbic Acid (standard) | 98.5% inhibition at 0.025 mg/mL | [4] |

Note: Direct comparative IC50 values for different chlorophyllin salts are not consistently available in the literature. The table reflects qualitative comparisons where specific values are absent.

The hydroxyl radical (•OH) is one of the most reactive and damaging ROS. Chlorophyllin has been shown to effectively scavenge hydroxyl radicals, thereby protecting cellular components like DNA from oxidative damage.[2] Studies have demonstrated a significant reduction in hydroxyl radical-induced DNA strand breaks in the presence of chlorophyllin.[3]

| Chlorophyllin Concentration | Hydroxyl Radical Scavenging Activity (%) | Reference |

| 5 µM | Significant reduction in DNA single-stranded breaks | [3] |

| 20 µM | Significant reduction in DNA single-stranded breaks | [3] |

| 80 µg/mL (Methanol extract of a plant containing chlorophyll) | 84.4% | [5] |

Singlet oxygen (¹O₂) is a highly reactive, non-radical ROS that can cause significant cellular damage. Chlorophyllin is an efficient quencher of singlet oxygen. The rate constant for the quenching of singlet oxygen by chlorophyllin is significantly high, indicating a potent protective effect against this ROS.

| Compound | Singlet Oxygen Quenching Rate Constant (kq) | Reference |

| Chlorophyll a | 1.72 x 10¹⁰ M⁻¹s⁻¹ | [3] |

| Sodium Magnesium Chlorophyllin (NaChl) | 293 ± 22 µM·min⁻¹ (initial rate) | [6] |

| Sodium Copper Chlorophyllin (NaCuChl) | 143 ± 23 µM·min⁻¹ (initial rate) | [6] |

| Chlorophylls (B1240455) and Porphyrins | kq values are 1-5 orders of magnitude higher than oxidation rate constants | [7] |

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. Chlorophyllin can chelate these metal ions, rendering them inactive and thereby preventing the generation of these damaging radicals.[2] The porphyrin structure of chlorophyllin provides multiple binding sites for metal ions.[1]

| Metal Ion | Chelating Activity | Reference |

| Fe(II) | Chlorophyllin demonstrates a dose-dependent Fe(II) chelating effect. | [2] |

| Cu(II) | Chlorophyllin inhibits copper-mediated LDL oxidation, suggesting chelation of Cu(II). | [3] |

Indirect Antioxidant Mechanism: Modulation of Nrf2-ARE Pathway

Beyond its direct scavenging and chelating activities, chlorophyllin exerts a profound indirect antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the expression of a wide array of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes.

Nrf2 Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to inducers like chlorophyllin, conformational changes in Keap1 lead to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter regions of its target genes, initiating their transcription.[8]

Upregulation of Antioxidant Enzymes

The activation of the Nrf2-ARE pathway by chlorophyllin leads to the increased expression and activity of several critical antioxidant enzymes.

Chlorophyllin has been shown to induce the expression of HO-1 and NQO1 in a time- and dose-dependent manner.[8] HO-1 catabolizes heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide. NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, thereby preventing the formation of semiquinone radicals.

| Enzyme | Effect of Chlorophyllin | Reference |

| HO-1 | Time- and dose-dependent induction of expression. | [8] |

| NQO1 | Time- and dose-dependent induction of expression. | [8] |

Chlorophyllin treatment has been observed to enhance the activity of SOD and catalase.[9][10] SOD catalyzes the dismutation of the superoxide (B77818) radical (O₂⁻) into molecular oxygen and hydrogen peroxide. Catalase then detoxifies the hydrogen peroxide into water and oxygen.

| Enzyme | Effect of Chlorophyllin | Reference |

| Superoxide Dismutase (SOD) | Increased activity. | [9] |

| Catalase (CAT) | Increased activity. | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of chlorophyllin.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.

-

Prepare various concentrations of chlorophyllin in the same solvent.

-

In a microplate or test tube, mix a fixed volume of the DPPH solution with varying concentrations of the chlorophyllin solution.

-

A control is prepared with the solvent instead of the chlorophyllin solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of chlorophyllin required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the chlorophyllin concentration.[11]

ABTS Radical Cation Scavenging Assay

Objective: To measure the total antioxidant capacity of chlorophyllin.

Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is oxidized to its radical cation (ABTS•⁺) by a strong oxidizing agent, such as potassium persulfate. The ABTS•⁺ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

-

On the day of the assay, dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of chlorophyllin.

-

Add a small volume of the chlorophyllin solution to a fixed volume of the diluted ABTS•⁺ solution.

-

Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

Superoxide Dismutase (SOD) Activity Assay

Objective: To determine the effect of chlorophyllin on SOD activity.

Principle: This assay often utilizes a system that generates superoxide radicals, such as the xanthine (B1682287)/xanthine oxidase system. The superoxide radicals then reduce a detector molecule (e.g., a tetrazolium salt like WST-1) to a colored formazan (B1609692) product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color development. The degree of inhibition is proportional to the SOD activity.

Protocol:

-

Prepare cell or tissue lysates from control and chlorophyllin-treated samples.

-

Prepare a working solution containing the tetrazolium salt (WST-1) and an enzyme working solution containing xanthine oxidase.

-

In a microplate, add the sample (lysate), the WST-1 working solution, and initiate the reaction by adding the enzyme working solution.

-

Include appropriate blanks and controls.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).

-

Measure the absorbance at the appropriate wavelength for the formazan product (e.g., 450 nm).

-

The SOD activity is calculated based on the inhibition of the colorimetric reaction and can be expressed as units of activity per milligram of protein.[13]

Catalase (CAT) Activity Assay

Objective: To measure the effect of chlorophyllin on catalase activity.

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The activity can be measured by monitoring the disappearance of H₂O₂. One common method involves stopping the enzymatic reaction and then reacting the remaining H₂O₂ with a reagent to produce a colored product.

Protocol:

-

Prepare cell or tissue lysates from control and chlorophyllin-treated samples.

-

Incubate a known amount of the lysate with a specific concentration of H₂O₂ in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) at a controlled temperature (e.g., 25°C).

-

After a defined incubation time, stop the reaction (e.g., by adding a strong acid).

-

The amount of remaining H₂O₂ is then quantified. A common method involves the reaction of H₂O₂ with a reagent like ammonium (B1175870) molybdate (B1676688) to form a colored complex, which is measured spectrophotometrically (e.g., at 405 nm).

-

The catalase activity is calculated based on the amount of H₂O₂ decomposed per unit of time per milligram of protein.[14][15]

Conclusion

The antioxidant mechanism of chlorophyllin is a complex and multifaceted process involving both direct and indirect actions. Its ability to directly scavenge a variety of reactive oxygen species and chelate pro-oxidant metal ions provides an immediate line of defense against oxidative damage. Furthermore, its capacity to activate the Nrf2-ARE signaling pathway leads to a sustained upregulation of the cell's endogenous antioxidant and detoxification systems. This dual mechanism of action underscores the potential of chlorophyllin as a valuable agent in the prevention and mitigation of diseases associated with oxidative stress. For drug development professionals, chlorophyllin represents a promising lead compound for the development of novel antioxidant therapies. Further research focusing on clinical efficacy and bioavailability will be crucial in translating its potent antioxidant properties into therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Antioxidant and Free Radical Scavenging Activities of Chlorophylls and Pheophytins [scirp.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro Antioxidant Activities of Sodium Zinc and Sodium Iron Chlorophyllins from Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Free radical scavenging activity from different extracts of leaves of Bauhinia vahlii Wight & Arn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [Quenching of singlet oxygen with chlorophylls and porphyrins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protection of chlorophyllin against oxidative damage by inducing HO-1 and NQO1 expression mediated by PI3K/Akt and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of chlorophyllin against oxidative stress in splenic lymphocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activities of Metallo-Chlorophyll Derivatives

This guide provides a comprehensive overview of the biological activities of metallo-chlorophyll derivatives, focusing on their therapeutic potential. Metallo-chlorophyll derivatives are semi-synthetic or naturally occurring compounds where the central magnesium atom in the chlorophyll (B73375) porphyrin ring is replaced by other metals like copper, zinc, or iron.[1][2] This modification enhances their stability and solubility, leading to a range of biological activities.[2] This document details their anticancer, antioxidant, and anti-inflammatory properties, supported by experimental data and protocols.

Anticancer Activities

Metallo-chlorophyll derivatives, particularly chlorophyllins, have demonstrated significant anticancer effects through various mechanisms.[3][4] These include inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways involved in cancer progression.[2][3][5]

One of the primary mechanisms is the inhibition of the canonical NF-κB signaling pathway.[5] By downregulating IKKβ, chlorophyllin prevents the phosphorylation of IκB-α, which in turn reduces the nuclear translocation of NF-κB, a key regulator of inflammatory and survival pathways in cancer cells.[5] Furthermore, some derivatives can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, leading to cell cycle arrest.[2] Chlorophyllin has also been shown to trigger cancer cell death by inhibiting Thioredoxin Reductase 1 (TrxR1), leading to an accumulation of reactive oxygen species (ROS).[6] In photodynamic therapy, certain chlorophyll derivatives act as photosensitizers, generating cytotoxic ROS upon light irradiation to kill cancer cells.[7][8]

Data Presentation: Cytotoxic Activity of Metallo-Chlorophyll Derivatives

| Derivative/Compound | Cell Line | Assay | IC50 / Effect | Reference |

| Reduced Chlorophyllin Derivative (RCD) | ZR-75 (Breast Cancer) | Cytotoxicity Assay | ED50 in the low µg/ml range | [9] |

| Reduced Chlorophyllin Derivative (RCD) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | ED50 in the low µg/ml range | [9] |

| Reduced Chlorophyllin Derivative (RCD) | HT-29 (Colon Cancer) | Cytotoxicity Assay | ED50 in the low µg/ml range | [9] |

| Trimethyl-15[10]-[L-aspartyl] pheophorbide | A549 (Lung Cancer) | Photodynamic Therapy | Drug and light dose-dependent phototoxicity | [7] |

| Sodium Copper Chlorophyllin (SCC) | Human Colon Cancer Cells | Cell Cycle Analysis | Induces cell cycle arrest | [2] |

| Chlorophyllin | HCT116 and AGS cells | MTT Assay | Induces cell death | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[11]

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[11]

-

96-well plates

-

Microplate reader[12]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[13]

-

Compound Treatment: Treat the cells with various concentrations of the metallo-chlorophyll derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[13] Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[12]

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[14]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly to ensure complete solubilization.[14]

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of >650 nm can be used to reduce background noise.[12]

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Visualization: NF-κB Signaling Pathway Inhibition

References

- 1. The Metabolism and Potential Bioactivity of Chlorophyll and Metallo-chlorophyll Derivatives in the Gastrointestinal Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorophyll and Metallo-Chlorophyll Derivatives | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlorophyllin Inhibits Mammalian Thioredoxin Reductase 1 and Triggers Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorophyll derivative shows promise as anticancer photosensitizer | BioWorld [bioworld.com]

- 8. scielo.br [scielo.br]

- 9. Preliminary Observation on the Cytotoxic Activity of New Chlorophyllin Derivative RCD on Human Tumour Cell Lines In Vitro | Anticancer Research [ar.iiarjournals.org]

- 10. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Antimutagenic Properties of Chlorophyllin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyllin (CHL), a semi-synthetic, water-soluble derivative of chlorophyll, has garnered significant scientific interest due to its potent antimutagenic properties demonstrated in a variety of in vitro assays. This document provides a comprehensive technical overview of the in vitro antimutagenic effects of chlorophyllin, detailing its efficacy against a broad spectrum of mutagens. It summarizes key quantitative data from pivotal studies, outlines the experimental methodologies employed, and illustrates the proposed mechanisms of action through signaling pathway diagrams. This guide is intended to serve as a resource for researchers, scientists, and professionals in drug development exploring the potential of chlorophyllin as a chemopreventive agent.

Quantitative Assessment of Antimutagenic Activity

Chlorophyllin has consistently demonstrated significant inhibitory effects against a wide array of mutagens in vitro. The following tables summarize the quantitative data from various studies, primarily utilizing the Salmonella typhimurium (Ames) assay. The data is presented to facilitate a clear comparison of chlorophyllin's efficacy against different mutagenic agents.

Table 1: Inhibition of Mutagenicity by Chlorophyllin in the Ames Test (Salmonella typhimurium)

| Mutagen | S. typhimurium Strain | Activation System | Chlorophyllin Concentration | % Inhibition of Mutagenicity | Reference |

| Aflatoxin B1 (AFB1) | TA98 | S9 | 860 nmole/plate | ~100% | [1] |

| 2-Aminoanthracene (2AA) | Not Specified | S9 | ≤ 2.5 mg/plate | ~100% | [2] |

| Benzo[a]pyrene (BaP) | Not Specified | S9 | ≤ 2.5 mg/plate | ~100% | [2] |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Not Specified | None | ≤ 2.5 mg/plate | ~100% | [2] |

| Fried Beef Extract | TA98 | Not Specified | Not Specified | 90-100% | [3] |

| Fried Shredded Pork Extract | TA98 | Not Specified | Not Specified | 90-100% | [3] |

| Red Grape Juice Extract | TA98 | Not Specified | Not Specified | 90-100% | [3] |

| Red Wine Extract | TA98 | Not Specified | Not Specified | ~100% | [2][3] |

| Cigarette Smoke Extract | TA98 | Not Specified | Not Specified | 90-100% | [3] |

| Tobacco Snuff Extract | TA98 | Not Specified | 1.25 - 5 mg/plate | >50% | [2][3] |

| Chewing Tobacco Extract | TA98 | Not Specified | Not Specified | 90-100% | [3] |

| Airborne Particle Extract | TA98 | Not Specified | 1.25 - 5 mg/plate | >50% | [2][3] |

| Coal Dust Extract | TA98 | Not Specified | ≤ 2.5 mg/plate | ~100% | [2][3] |